Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
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Overview
Description
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C18H17N3OS It is known for its unique structural features, which include a phenylthio group and dicyano substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-(phenylthio)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicyano groups can be reduced to form corresponding amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The dicyano groups can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Benzamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Hexanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
Uniqueness
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- stands out due to its longer alkyl chain (octanoyl group), which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
620175-21-5 |
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Molecular Formula |
C22H23N3OS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-phenylsulfanylphenyl)octanamide |
InChI |
InChI=1S/C22H23N3OS/c1-2-3-4-5-9-12-22(26)25-20-13-17(15-23)18(16-24)14-21(20)27-19-10-7-6-8-11-19/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,25,26) |
InChI Key |
ADJJEGRFPVNQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
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